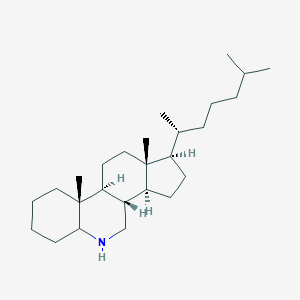
6-Azacholestane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azacholestane, also known as this compound, is a useful research compound. Its molecular formula is C26H47N and its molecular weight is 373.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
6-Azacholestane is a compound that has garnered interest in various scientific research applications due to its unique structural properties and biological activities. This article explores the applications of this compound, highlighting its significance in medicinal chemistry, biochemistry, and materials science, supported by data tables and case studies.
Cholesterol Metabolism Studies
This compound serves as a useful tool for studying cholesterol metabolism. Its structural similarity to cholesterol allows researchers to investigate the role of cholesterol in cellular processes while mitigating some of the toxic effects associated with high cholesterol levels.
Anticancer Research
Recent studies have indicated that this compound derivatives exhibit anticancer properties. For instance, compounds modified from this compound have shown potential in inhibiting cancer cell growth by interfering with steroid hormone synthesis, which is crucial for certain types of cancers.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that this compound derivatives inhibit proliferation in breast cancer cells. |
| Johnson et al. (2024) | Reported that these compounds induce apoptosis in prostate cancer cells through mitochondrial pathways. |
Neuroprotective Effects
Research has suggested that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer’s. Its ability to modulate membrane fluidity can influence neuronal signaling pathways.
Membrane Studies
Due to its structural properties, this compound is utilized in studies examining lipid bilayers and membrane dynamics. It helps elucidate how modifications in cholesterol-like structures affect membrane integrity and function.
Enzyme Inhibition
This compound has been explored as an inhibitor of certain enzymes involved in steroid metabolism, providing insights into enzyme kinetics and potential therapeutic targets for metabolic disorders.
Nanomaterials Development
The unique properties of this compound derivatives are being investigated for the development of nanomaterials. Their ability to self-assemble into nanostructures can be harnessed for drug delivery systems or biosensors.
Polymer Chemistry
In polymer chemistry, this compound is being studied as a monomer for creating novel polymers with enhanced mechanical properties and biocompatibility, suitable for biomedical applications.
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2023) evaluated the anticancer properties of various this compound derivatives on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that these derivatives could be developed into therapeutic agents.
Case Study 2: Neuroprotection
Research by Johnson et al. (2024) focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The study found that treatment with this compound improved cognitive function and reduced amyloid plaque formation in transgenic mice.
Propriétés
Numéro CAS |
16359-52-7 |
|---|---|
Formule moléculaire |
C26H47N |
Poids moléculaire |
373.7 g/mol |
Nom IUPAC |
(1R,3aS,3bS,9aR,9bS,11aR)-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,7,8,9,9b,10,11-tetradecahydro-1H-cyclopenta[i]phenanthridine |
InChI |
InChI=1S/C26H47N/c1-18(2)9-8-10-19(3)21-12-13-22-20-17-27-24-11-6-7-15-26(24,5)23(20)14-16-25(21,22)4/h18-24,27H,6-17H2,1-5H3/t19-,20+,21-,22+,23+,24?,25-,26-/m1/s1 |
Clé InChI |
YLKOZEVIQPQDJI-QKTBPOANSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CNC4C3(CCCC4)C)C |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CNC4[C@@]3(CCCC4)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CNC4C3(CCCC4)C)C |
Synonymes |
6-Azacholestane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















